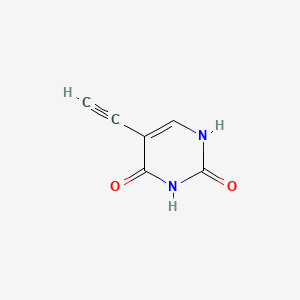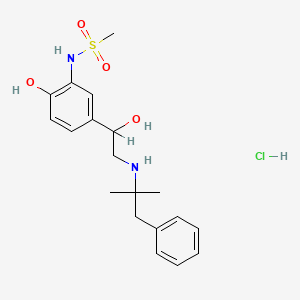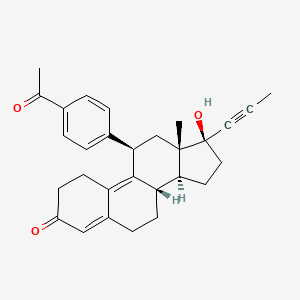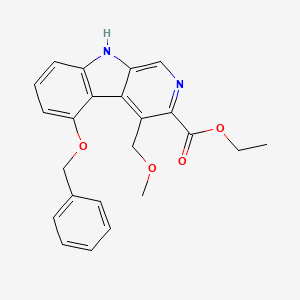
N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide
Overview
Description
“N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide” is a chemical compound with the molecular formula C18H13BrN4O . It belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups . This compound exhibits diverse applications, including drug development and material synthesis, due to its unique properties and structural complexity.
Molecular Structure Analysis
The molecular structure of “N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide” consists of a quinazoline ring attached to a bromophenyl group at the 4-position and a but-2-ynoyl group at the 6-position . The fused benzene and pyrimidine rings are nearly coplanar, making dihedral angles of 1.26 (14) and 3.53 (15)° in the two independent molecules .Physical And Chemical Properties Analysis
“N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide” has a molecular weight of 426.3 g/mol . Its exact mass and monoisotopic mass are 425.08512 g/mol . It has a topological polar surface area of 70.2 Ų and a complexity of 515 . Other properties such as solubility, melting point, and boiling point are not provided in the search results.Scientific Research Applications
CL-387785: Comprehensive Analysis of Scientific Research Applications
Cancer Therapy EGFR Inhibition: CL-387785 is known as an irreversible inhibitor of EGF-receptor (EGFR) kinase activity, which is crucial in the treatment of various cancers. It has shown effectiveness in blocking EGF-mediated growth in A431 cells, a line of human epidermoid carcinoma cells .
Lung Cancer Treatment: Studies have demonstrated that CL-387785 can promote apoptosis in lung cancer cells, reduce cell migration, and decrease the number of transmembrane cells, indicating its potential as a therapeutic agent for lung cancer .
Overcoming Drug Resistance: CL-387785 has been researched for its ability to overcome resistance to other EGFR inhibitors. It inhibits colony formation by lung cancer cells expressing EGFR mutations more effectively than other drugs like gefitinib and erlotinib .
Radiation Sensitization: Research has explored the influence of CL-387785 on radiation sensitization of non-small cell lung cancer cells, suggesting its potential to enhance the efficacy of radiotherapy .
Mutagenesis Screen for Drug Resistance: A cell-based, in vitro random mutagenesis screen was carried out to identify EGFR mutations that confer resistance to CL-387785, which is important for anticipating and overcoming acquired resistance in clinical settings .
Mechanism of Action
Target of Action
CL-387785, also known as EKI-785 or N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell proliferation and differentiation . It plays a crucial role in the progression of various types of cancers, including non-small cell lung cancer .
Mode of Action
CL-387785 acts as an irreversible inhibitor of EGFR . It inhibits EGFR kinase activity and blocks EGF-stimulated autophosphorylation of tyrosine residues in the EGFR . This compound covalently binds to the EGFR, thereby blocking EGF-mediated growth in cells .
Biochemical Pathways
The inhibition of EGFR by CL-387785 affects multiple downstream signaling pathways involved in cell proliferation and survival . For instance, it can inhibit the proliferation of cells expressing EGFR or c-ErbB2 . Moreover, CL-387785 has been shown to overcome resistance caused by the T790M mutation in EGFR, which is often associated with resistance to other EGFR inhibitors .
Result of Action
CL-387785 has been shown to suppress cell proliferation in a concentration- and time-dependent manner . It promotes apoptosis (programmed cell death) and reduces cell migration . In non-small cell lung cancer cells, CL-387785 has been shown to suppress invasion and metastasis . Furthermore, it has been found to exhibit a radiosensitizing effect, enhancing the effectiveness of radiation therapy .
properties
IUPAC Name |
N-[4-(3-bromoanilino)quinazolin-6-yl]but-2-ynamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN4O/c1-2-4-17(24)22-14-7-8-16-15(10-14)18(21-11-20-16)23-13-6-3-5-12(19)9-13/h3,5-11H,1H3,(H,22,24)(H,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYYWOYVBXILOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236539 | |
| Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((3-bromophenyl)amino)quinazolin-6-yl)but-2-ynamide | |
CAS RN |
194423-06-8 | |
| Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194423-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CL-387785 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194423068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]-2-butynamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401236539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CL-387785 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4W27J1Z8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: CL-387,785 is an irreversible inhibitor of the EGFR tyrosine kinase. [] It binds to the ATP-binding site of EGFR and forms a covalent bond with Cys 773, leading to irreversible inhibition of EGFR tyrosine kinase activity. []
ANone: CL-387,785 binding to EGFR leads to the inhibition of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. [, , ] This inhibition results in decreased cell proliferation, increased apoptosis, and reduced tumor growth. [, , , , , ]
ANone: The provided research papers primarily focus on the biological activity of CL-387,785 and do not provide specific details on its material compatibility or stability under various conditions.
ANone: CL-387,785 functions as an enzyme inhibitor and does not display inherent catalytic properties. Its primary mechanism of action involves binding to and blocking the activity of the EGFR tyrosine kinase.
ANone: Molecular modeling has been used to study the interaction of CL-387,785 with EGFR. [, ] These studies provided insights into the binding mode of CL-387,785 and its ability to overcome the resistance conferred by the T790M mutation.
ANone: While the provided papers don't delve into specific structural modifications of CL-387,785, they do highlight the impact of EGFR mutations on its efficacy. [, , ] For instance, the T790M mutation in EGFR reduces the sensitivity to reversible EGFR inhibitors but not CL-387,785. [, ] Additionally, research on similar quinazoline derivatives suggests that modifications with biarylamino groups at the 4-position can negatively impact autophagic clearance. []
ANone: The provided research papers focus on the biological activity of CL-387,785 and do not provide detailed information on its stability under various conditions or specific formulation strategies.
ANone: The provided research articles primarily focus on the preclinical investigation of CL-387,785 and do not cover details regarding specific SHE regulations or compliance requirements.
ANone: While not extensively detailed, some studies suggest that the route of administration can affect the bioavailability of CL-387,785. [] Oral administration may lead to lower bioavailability compared to intraperitoneal administration, potentially due to factors like first-pass metabolism.
ANone: CL-387,785 demonstrates a clear relationship between its pharmacodynamic and in vivo effects. Inhibition of EGFR phosphorylation and downstream signaling correlates with reduced tumor growth and increased apoptosis in preclinical models. [, , , , ]
ANone: CL-387,785 has shown efficacy in various in vitro and in vivo models of EGFR-mutant cancers. These include cell lines such as H1975, HCC827, and PC-9, as well as xenograft models of lung adenocarcinoma. [, , , , , , , ]
ANone: CL-387,785 treatment leads to cell cycle arrest primarily at the G0/G1 phase in various cancer cell lines. [, , ] Furthermore, it induces apoptosis in these cells, as evidenced by increased PARP cleavage and Annexin V staining. [, , ]
ANone: While CL-387,785 can overcome the T790M-mediated resistance seen with reversible EGFR TKIs, research has identified novel EGFR mutations, such as L718Q, L844V, and C797S, which can confer resistance to CL-387,785. [, ] Additionally, other resistance mechanisms include MET amplification and activation of alternative signaling pathways like HGF/MET. [, ]
ANone: The provided research papers primarily focus on the preclinical investigation of CL-387,785 and do not contain comprehensive data regarding its toxicity profile in humans.
ANone: The provided research papers do not provide information about drug delivery, biomarkers, analytical methods, environmental impact, dissolution/solubility, analytical method validation, quality control, immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, or cross-disciplinary applications for CL-387,785.
ANone: Intriguingly, research indicates that CL-387,785 might have potential in Alzheimer's disease treatment. [, ] It was found that CL-387,785 can modulate autophagy, a cellular process implicated in AD pathogenesis, and improve cognitive function in a mouse model of AD. This highlights the potential for cross-disciplinary applications of this EGFR inhibitor.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)

![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)
![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)

![ethyl N-[4-(2,4-dimethoxyphenyl)-5-oxodithiolo[4,3-b]pyrrol-6-yl]carbamate](/img/structure/B1684403.png)


![2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1684406.png)

![4-(4-Chloroanilino)-2-[4-[(2E)-2-hydroxyiminopropanoyl]piperazin-1-yl]-6-propan-2-yl-5H-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B1684410.png)